5-(Thiomorpholinomethyl)furan-2-carbaldehyde
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Overview
Description
5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a chemical compound characterized by the presence of a furan ring substituted with a thiomorpholine moiety and an aldehyde group
Mechanism of Action
Target of Action
Furan-2-carbaldehydes, a class of compounds to which this compound belongs, are known to be used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones .
Mode of Action
Furan-2-carbaldehydes are known to undergo ligand-free photocatalytic c–c bond cleavage to synthesize bioactive quinazolin-4 (3h)-ones . This suggests that 5-(Thiomorpholinomethyl)furan-2-carbaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
The synthesis of quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may affect pathways related to the synthesis and function of these bioactive molecules .
Result of Action
The synthesis of bioactive quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may have bioactive properties .
Action Environment
The use of furan-2-carbaldehydes in the synthesis of bioactive quinazolin-4 (3h)-ones via ligand-free photocatalytic c–c bond cleavage suggests that light may play a role in the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. One common method is the Vilsmeier reaction, which uses reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Thiomorpholinomethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(Thiomorpholinomethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Lacks the thiomorpholine moiety, making it less versatile in certain applications.
Thiomorpholine: Does not contain the furan ring or aldehyde group, limiting its reactivity.
5-(Morpholinomethyl)furan-2-carbaldehyde: Similar structure but with a morpholine moiety instead of thiomorpholine, leading to different chemical and biological properties.
Uniqueness
5-(Thiomorpholinomethyl)furan-2-carbaldehyde is unique due to the combination of the furan ring, thiomorpholine moiety, and aldehyde group.
Properties
IUPAC Name |
5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFFZSFLGRPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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